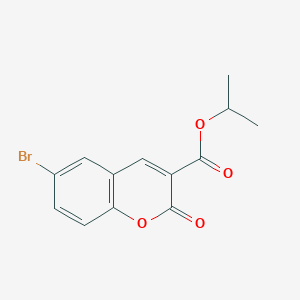

propan-2-yl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Description

Propan-2-yl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative featuring a bromine substituent at position 6, a ketone group at position 2, and an isopropyl ester at the 3-carboxylate position. Coumarins are renowned for their biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties . This compound can be synthesized via condensation of 5-bromosalicylaldehyde with isopropyl malonate under acidic conditions, analogous to methods used for ethyl esters .

Properties

IUPAC Name |

propan-2-yl 6-bromo-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO4/c1-7(2)17-12(15)10-6-8-5-9(14)3-4-11(8)18-13(10)16/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPFZOGPAOLXBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with 6-bromo-2-oxo-2H-chromene-3-carboxylic acid as the starting material.

Esterification: The carboxylic acid group is esterified using isopropanol (propan-2-ol) in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid are esterified using industrial-grade isopropanol and catalysts.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 6-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The oxo group at the 2nd position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation reactions to form more oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as potassium carbonate.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of substituted chromene derivatives.

Reduction: Formation of 2-hydroxychromene derivatives.

Oxidation: Formation of more oxidized chromene derivatives.

Scientific Research Applications

Propan-2-yl 6-bromo-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of propan-2-yl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Substituent Effects at Position 6

- Bromine vs. DFT studies on brominated coumarins reveal longer C–Br bond lengths (~1.90 Å) compared to C–Cl (~1.75 Å), affecting molecular conformation .

- Methyl/Isopropoxy Groups : Derivatives like 6-methyl-2-oxo-2H-chromene-3-carboxylic acid (melting point: 165–166°C) and 6-chloro-7-isopropoxy analogs exhibit reduced intermolecular polarity due to alkyl/ether substituents, lowering melting points relative to halogenated counterparts .

Ester Group Variations

- Isopropyl vs. Ethyl/Methyl Esters : The bulkier isopropyl group reduces hydrogen-bonding capacity compared to ethyl or methyl esters, decreasing melting points. For example:

- Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate (CAS 91058-98-9) has a similarity score of 1.00 to its brominated analog .

- Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (M-2) exhibits intermolecular interaction energies of −15.2 kJ/mol for Br···O contacts, critical for crystal stability . Isopropyl’s steric hindrance may weaken these interactions.

Spectroscopic Properties

Infrared (IR) Spectroscopy

- Carbonyl Stretches :

- The carboxylic acid derivative (6-bromo-2-oxo-2H-chromene-3-carboxylic acid) shows a carbonyl stretch at 1771 cm⁻¹ .

- Esters like methyl or ethyl analogs exhibit lower-frequency stretches (1745–1746 cm⁻¹) due to electron donation from the alkoxy group . The isopropyl ester is expected to follow this trend, with a stretch near 1740 cm⁻¹.

NMR Chemical Shifts

Physical Properties

Melting Points and Solubility

- Propan-2-yl 6-Bromo-2-oxo-2H-chromene-3-carboxylate : Expected to have a lower melting point than the carboxylic acid (200°C) due to reduced hydrogen bonding. Ethyl and methyl esters typically melt between 160–180°C .

- Solubility : The isopropyl ester’s hydrophobicity likely reduces water solubility compared to ethyl or methyl esters, aligning with trends observed in halogenated coumarins .

Comparative Data Table

Biological Activity

Propan-2-yl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a synthetic compound belonging to the chromene class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a chromene backbone with a bromine atom at the 6th position and an isopropyl ester at the 3rd position. Its molecular formula is , which contributes to its unique biological properties.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, including pancreatic lipase, which is crucial for fat digestion. This inhibition can lead to reduced triglyceride absorption and potential applications in weight management and obesity treatment.

- Antimicrobial Activity : Similar compounds within the chromene class have demonstrated significant antimicrobial properties. For instance, derivatives have been effective against various bacterial strains due to their ability to disrupt microbial cell functions .

- Anticancer Potential : Research indicates that chromene derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of specific signaling pathways.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various chromene derivatives, including this compound. The results indicated significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) demonstrating potent activity .

- Anticancer Mechanisms : In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in human cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to increased apoptosis rates.

- Weight Management Applications : Research on enzyme inhibition has highlighted its potential role in weight management by reducing fat absorption through pancreatic lipase inhibition. This suggests a therapeutic avenue for obesity treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.